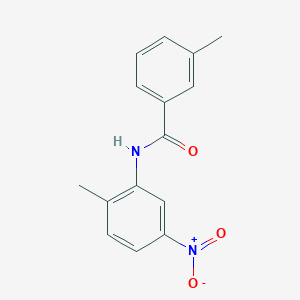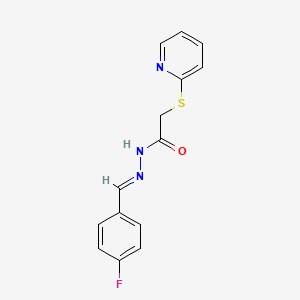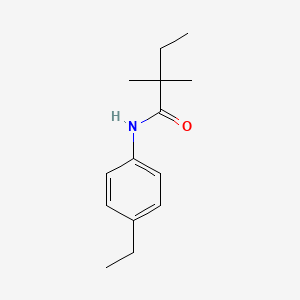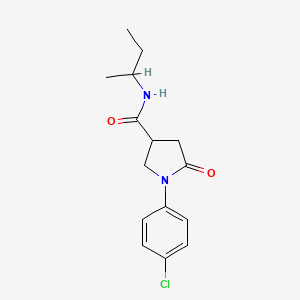
3-methyl-N-(2-methyl-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves ring-opening reactions or condensation reactions with specific aniline derivatives. For example, a bis amide derivative was synthesized from a ring-opening reaction of a benzoxazinone with methyl aniline, characterized by spectroscopic techniques and X-ray diffraction, indicating a method that might be analogous to the synthesis of 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide (Mohammed Ayoob & Emam Hawaiz, 2023).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray diffraction and spectroscopic methods. For instance, derivatives have been found to crystallize in specific space groups, with defined unit cell dimensions and dihedral angles between aromatic rings, revealing the detailed geometric arrangement of atoms within the molecule (Saeed, Hussain & Flörke, 2008).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including ring-opening and condensation reactions. Their functional groups, such as nitro, amide, and methyl groups, play significant roles in these reactions, influencing the reactivity and outcome of synthetic pathways (Prabukanthan et al., 2021).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure analysis provides insights into the lattice arrangement, hydrogen bonding, and intermolecular interactions that dictate the compound's stability and solubility (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as their reactivity towards various reagents, stability under different conditions, and potential for undergoing chemical transformations, are influenced by their functional groups and molecular structure. Studies involving spectroscopic analysis and density functional theory (DFT) calculations can provide valuable insights into these properties (Wardell et al., 2005).
Wissenschaftliche Forschungsanwendungen
Crystallography and Material Sciences
- Crystal Structure Analysis : The crystal structure of nitrophenyl benzamide derivatives, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been elucidated, revealing specific orientations and intramolecular interactions that stabilize their structure, thus contributing to the understanding of molecular conformations and potential material applications (Saeed et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition : N-Phenyl-benzamide derivatives have been studied for their ability to inhibit corrosion in metals, demonstrating that substituents like nitro groups can influence inhibition efficiency, with implications for designing more effective corrosion inhibitors (Mishra et al., 2018).
Pharmaceutical and Biochemical Applications
- Antidiabetic Potential : Certain benzamide derivatives have shown significant in vitro antidiabetic activity by inhibiting enzymes like α-glucosidase and α-amylase, indicating potential for development into antidiabetic medications (Thakal et al., 2020).
Chemosensing
- Detection of Cyanide : N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, leveraging cyanide's strong affinity for the acyl carbonyl carbon for selective detection, important for environmental monitoring and safety applications (Sun et al., 2009).
Organic Electronics and Optoelectronics
- Synthesis and Spectroscopic Analysis : Studies on the synthesis and spectroscopic analysis of organic single crystals like N-(2-methyl-5-nitro-phenyl)benzamide have been conducted, focusing on their electronic and structural properties for applications in organic electronics and optoelectronics (Prabukanthan et al., 2021).
Eigenschaften
IUPAC Name |
3-methyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-5-12(8-10)15(18)16-14-9-13(17(19)20)7-6-11(14)2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGZCOXLBSVYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)



![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)
cyanamide](/img/structure/B5602566.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)



![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)